7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane
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Overview
Description
7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is a chemical compound with the molecular formula C14H16ClF3O2 and a molecular weight of 308.72 g/mol. It is known for its unique structure, which includes a chloro group, a trifluoromethoxyphenyl group, and a heptane backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane typically involves the reaction of 4-trifluoromethoxybenzaldehyde with 1-chloroheptan-1-one under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and extraction to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The production is carried out in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols.
Scientific Research Applications
7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved in these processes are complex and depend on the specific target and context of the research.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-Heptanone, 7-chloro-1-(4-methoxyphenyl): Similar backbone but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in research applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
7-chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3O2/c15-10-4-2-1-3-5-13(19)11-6-8-12(9-7-11)20-14(16,17)18/h6-9H,1-5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZZZFREXOHOQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCCl)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645173 |
Source
|
Record name | 7-Chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-10-2 |
Source
|
Record name | 7-Chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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